5-(3-Bromo-2,4-difluorophenyl)pentanoic acid
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Overview
Description
5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is a chemical compound with the CAS Number: 2411288-48-5 . It has a molecular weight of 293.11 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Pharmaceutical Applications
- 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid is involved in pharmaceutical synthesis, such as in the production of gemfibrozil, a medication used for atherosclerosis prevention and treatment. The synthesis process includes a reaction with 1,3-dibromoor 1-bromo-3-chloropropane, yielding a chlorinated intermediate, which is then converted to the final pharmaceutical compound (Glushkov et al., 1995).
Chemical Synthesis and Material Science
- This compound is also relevant in material science, especially in the synthesis of radiopaque compounds for X-ray imaging applications. A related compound, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, has been synthesized and characterized for its high iodine content and potential use in clinical X-ray imaging (Gopan et al., 2021).
Catalysis and Organic Chemistry
- In organic chemistry, the synthesis of related pentanoic acids is achieved through various methods, like cerium(IV) oxidation of valeraldehyde. This process is significant for creating compounds used in industries for products such as plasticizers, lubricants, and pharmaceuticals (Ghosh et al., 2015).
- Additionally, the synthesis of S-2-amino-5-azolylpentanoic acids, related to L-ornithine, demonstrates applications in enzyme inhibition, particularly targeting nitric oxide synthases (Ulhaq et al., 1998).
Safety and Hazards
The safety information for 5-(3-Bromo-2,4-difluorophenyl)pentanoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
5-(3-bromo-2,4-difluorophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2O2/c12-10-8(13)6-5-7(11(10)14)3-1-2-4-9(15)16/h5-6H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBMNZTHFENNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCCCC(=O)O)F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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